Home > Products > Screening Compounds P97375 > N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide - 1235094-07-1

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide

Catalog Number: EVT-3006890
CAS Number: 1235094-07-1
Molecular Formula: C18H23N3O
Molecular Weight: 297.402
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one

  • Compound Description: This molecule features a 1H-benzo[d]imidazol-2(3H)-one core substituted at the 1 and 3 positions with (1-octyl-1H-1,2,3-triazol-4-yl)methyl groups. The molecule adopts a "two-bladed fan" conformation in its crystal structure, stabilized by C—H⋯O and C—H⋯N hydrogen bonds and C—H⋯π interactions [].
  • Relevance: This compound shares the central 1H-benzo[d]imidazol-2(3H)-one moiety with N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide. The difference lies in the substituents on the core structure, highlighting the versatility of the benzimidazolone scaffold in constructing diverse molecules. []

2-((1H-benzo[d]imidazol-1-yl)methyl)isoindoline-1,3-dione

  • Compound Description: This compound consists of a 1H-benzo[d]imidazole ring connected to an isoindoline-1,3-dione unit through a methylene bridge. The crystal structure reveals minimal dihedral angles between the benzimidazole and isoindoline-1,3-dione rings, suggesting a relatively planar conformation. The structure is stabilized by C–H···O and C–H···π intermolecular interactions. []
  • Relevance: This compound and N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide both feature a 1H-benzo[d]imidazole moiety, though they differ in their connectivity and substituents. This highlights the recurring use of benzimidazole in medicinal chemistry, likely due to its potential for diverse biological activities. []
  • Compound Description: This represents a class of cyclometalated copper(I) complexes where L is 5-methoxy-1,3-bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene and PTA-PhR represents N-aryl-1,3,5-triaza-7-phosphaadamantane ligands with varying R groups (Me, Et, iPr). These complexes exhibit in vitro antitumor and antimicrobial activities. Notably, they display lower resistance factors than cisplatin in cisplatin-resistant human ovarian cancer cell lines. []
  • Relevance: The ligand L in these complexes features two 1H-benzo[d]imidazole groups linked to a central benzene ring. The presence of multiple benzimidazole moieties in a molecule with potent biological activity might suggest a role for this group in the observed activity, potentially through interactions with biological targets. This link provides valuable insights for understanding the potential biological relevance of the 1H-benzo[d]imidazole core in N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide. []

7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline

  • Compound Description: This quinoline-benzimidazole hybrid incorporates a 1,2,3-triazole ring as a linker. The compound showed antiproliferative activity against various cancer cell lines, with varying potency depending on cell type and dose. []
  • Relevance: This compound shares the 1H-benzo[d]imidazole core with N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide. Its antiproliferative activity against cancer cell lines suggests that targeting similar pathways or mechanisms with the target compound might be of interest. []

2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride

  • Compound Description: Similar to the previous compound, this molecule is also a quinoline-benzimidazole hybrid with a 1,2,3-triazole linker and a bromine atom on the phenoxy core. It exhibited antiproliferative activity against several cancer cell lines and affected the cell cycle of lymphoma cells. []
  • Relevance: This compound is structurally related to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide through the shared 1H-benzo[d]imidazole core and its presence in a series of antiproliferative agents. []
  • Compound Description: This quinoline-benzimidazole hybrid, containing a 1,2,3-triazole linker, demonstrated potent and selective inhibition of lymphoma cell growth. It exhibited the highest binding energy in docking studies with the TAO2 kinase domain. []
  • Relevance: The shared 1H-benzo[d]imidazole core with N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide and its potent antiproliferative activity make it a relevant compound for comparison. []

2-{3-bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride

  • Compound Description: This compound is structurally analogous to the previous compound with an additional bromine atom on the phenoxy core. It also displayed antiproliferative activity against cancer cell lines and affected lymphoma cell cycle progression. []
  • Relevance: The shared 1H-benzo[d]imidazole scaffold with N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide and its antiproliferative activity make it relevant to the target compound. []

tetrakis[{4-(1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)phenoxy}methyl]methane (tetrakis-O-DMBI-H)

  • Compound Description: This molecule consists of four 2,3-dihydro-1H-benzoimidazole moieties linked through a central methane core. It acts as an effective n-dopant for semiconducting polymers, significantly enhancing their conductivity while also improving solvent resistance. []
  • Relevance: Although structurally distinct from N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide, this compound highlights the utility of benzoimidazole derivatives in materials science. It showcases the versatility of this chemical motif beyond traditional medicinal chemistry applications. []

(E)-4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 1)

  • Relevance: This compound shares the 1H-benzo[d]imidazol-2(3H)-ylidene core with N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide. Though they possess different substituents and biological activities, the shared core structure suggests potential similarities in their physicochemical properties and metabolic pathways. []
Overview

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide is a complex organic compound characterized by a unique molecular structure that incorporates a benzimidazole moiety linked to a cyclohexyl group and a cyclopropanecarboxamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties.

Source and Classification

This compound falls under the classification of benzimidazole derivatives, which are known for their diverse pharmacological properties. The specific structural components suggest potential applications in drug development, particularly as it relates to targeting various biological pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide typically involves several key steps:

  1. Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring.
  2. Alkylation: Following the formation of the benzimidazole, a cyclohexyl group is introduced through alkylation with a cyclohexylmethyl halide under basic conditions.
  3. Cyclopropanecarboxamide Introduction: The cyclopropanecarboxamide group is then introduced via a reaction involving cyclopropanecarboxylic acid and an amine source, typically through standard amide bond formation techniques.
Molecular Structure Analysis

Structure and Data

The molecular formula for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide is C18H24N4OC_{18}H_{24}N_{4}O. The structure features:

  • A benzimidazole ring system, which contributes to its biological activity.
  • A cyclohexyl group that enhances lipophilicity.
  • A cyclopropanecarboxamide moiety that may play a role in molecular interactions.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond lengths, angles, and dihedral angles crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide can undergo various chemical reactions:

  1. Oxidation: The benzimidazole ring can be oxidized to form N-oxide derivatives using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions can yield dihydro derivatives of the benzimidazole structure, typically using reducing agents such as sodium borohydride.
  3. Substitution Reactions: The methanamine group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are significant for modifying the compound's properties or enhancing its biological activity.

Mechanism of Action

Process and Data

The mechanism of action for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide likely involves interaction with specific biological targets such as enzymes or receptors. Benzimidazole derivatives are known to inhibit various enzymes involved in cancer cell proliferation and survival.

For instance, studies have shown that similar compounds can induce apoptosis in tumor cells by interfering with signaling pathways critical for cell growth. Detailed mechanistic studies would involve assessing binding affinities to target proteins and elucidating downstream effects on cellular processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide exhibits several notable physical and chemical properties:

  • Melting Point: Specific melting point data would need to be determined experimentally but is expected to fall within typical ranges for similar compounds.
  • Solubility: The solubility profile in various solvents (e.g., water, ethanol) is crucial for determining its bioavailability.
  • Stability: Stability under various pH conditions and temperatures should be evaluated to ensure efficacy during storage and application.

Analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared spectroscopy (IR) can provide detailed information regarding these properties.

Applications

Scientific Uses

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide has potential applications across several scientific fields:

  1. Medicinal Chemistry: It may serve as a lead compound in drug development aimed at treating cancers or infectious diseases due to its biological activity.
  2. Biological Research: Its role in enzyme inhibition makes it valuable for studying biochemical pathways relevant to disease processes.
  3. Material Science: The unique structural features may lend themselves to applications in developing new materials with specific chemical properties.

Properties

CAS Number

1235094-07-1

Product Name

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]cyclopropanecarboxamide

Molecular Formula

C18H23N3O

Molecular Weight

297.402

InChI

InChI=1S/C18H23N3O/c22-18(14-9-10-14)19-11-12-5-7-13(8-6-12)17-20-15-3-1-2-4-16(15)21-17/h1-4,12-14H,5-11H2,(H,19,22)(H,20,21)

InChI Key

QPYTZSNZOPYGPW-UHFFFAOYSA-N

SMILES

C1CC(CCC1CNC(=O)C2CC2)C3=NC4=CC=CC=C4N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.